molecular formula C15H21NO3S B14803661 4-(Tosyloxymethyl)quinuclidine

4-(Tosyloxymethyl)quinuclidine

Cat. No.: B14803661
M. Wt: 295.4 g/mol
InChI Key: QEXVWOAHTHPLCM-UHFFFAOYSA-N
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Description

4-(Tosyloxymethyl)quinuclidine is a chemical compound that features a quinuclidine core structure with a tosyl group attached to a methylene bridge. Quinuclidine, also known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that is commonly found in various natural and synthetic compounds. The tosyl group, derived from p-toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tosyloxymethyl)quinuclidine typically involves the tosylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Quinuclidine+Tosyl chlorideThis compound\text{Quinuclidine} + \text{Tosyl chloride} \rightarrow \text{this compound} Quinuclidine+Tosyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Tosyloxymethyl)quinuclidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The quinuclidine core can be oxidized to form quinuclidone derivatives.

    Reduction: Reduction reactions can convert the quinuclidine core to its corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinuclidine derivatives.

    Oxidation: Formation of quinuclidone derivatives.

    Reduction: Formation of quinuclidine amines.

Scientific Research Applications

4-(Tosyloxymethyl)quinuclidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antimicrobial agents.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 4-(Tosyloxymethyl)quinuclidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The tosyl group can also serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

4-(Tosyloxymethyl)quinuclidine can be compared with other quinuclidine derivatives such as:

    Quinuclidine: The parent compound, which lacks the tosyl group.

    Quinolizidine: A structurally similar bicyclic compound with different pharmacological properties.

    Pyrrolizidine: Another bicyclic compound with a different nitrogen placement.

The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H21NO3S/c1-13-2-4-14(5-3-13)20(17,18)19-12-15-6-9-16(10-7-15)11-8-15/h2-5H,6-12H2,1H3

InChI Key

QEXVWOAHTHPLCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCN(CC2)CC3

Origin of Product

United States

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